molecular formula C17H15FN4O4S B2397020 4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-40-8

4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2397020
CAS No.: 533869-40-8
M. Wt: 390.39
InChI Key: OTXKMEFTNRPLJI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is connected to another benzene ring through an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and oxadiazole), an amide group, and a fluorophenyl group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group, the oxadiazole ring, and the fluorophenyl group. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .

Scientific Research Applications

Fluorogenic Reagents for Thiols

One application is in the development of fluorogenic reagents for thiols. For instance, a study described the synthesis of 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent. This compound, similar in structure to the one you mentioned, shows negligible fluorescence by itself but fluoresces intensely when reacting with thiols. It was synthesized for more reactive and specific detection of thiols, offering several times higher reaction rates and improved fluorescence intensity in neutral and acidic media compared to its analogs. This makes it suitable for the quantitative determination of thiols in biological tissues using high-performance liquid chromatography with fluorometric detection (Toyo’oka et al., 1989).

Synthesis and Characterization for Biological Evaluation

Another study focused on the synthesis and characterization of various substituted benzamides for potential biological applications. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Anticancer Evaluation

Furthermore, the synthesis and anticancer evaluation of specific oxadiazole derivatives have been reported. These compounds, through a series of synthetic steps, demonstrated moderate to significant activity against breast cancer cell lines in vitro, highlighting their potential as anticancer agents (Salahuddin et al., 2014).

Molecular Structure and Biological Activity

Additionally, the synthesis, characterization, and biological activity of morpholine derivatives containing the oxadiazole moiety have been explored. One such compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, suggesting its utility in combating infectious diseases (Mamatha S.V et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Target of Action

Similar compounds have been reported to act as fungicides, inhibiting sterol demethylation

Mode of Action

Based on its structural similarity to known fungicides, it may inhibit sterol demethylation, an essential process in fungal cell membrane synthesis . This inhibition could disrupt the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound potentially affects the sterol biosynthesis pathway in fungi. Sterols are crucial components of fungal cell membranes, and their biosynthesis involves a series of enzymatic reactions, including demethylation . By inhibiting this process, the compound could disrupt the production of essential sterols, leading to impaired cell membrane function and ultimately cell death.

Result of Action

The potential result of the compound’s action is the disruption of fungal cell membrane synthesis, leading to cell death . This could make the compound effective against various fungal pathogens.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKMEFTNRPLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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